molecular formula C10H12N2O4 B1588402 3',5'-Anhydrothymidine CAS No. 38313-48-3

3',5'-Anhydrothymidine

Cat. No.: B1588402
CAS No.: 38313-48-3
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-CSMHCCOUSA-N
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Description

3',5'-Anhydrothymidine (C₁₀H₁₂N₂O₄, MW 224.21) is a thymidine analog characterized by an intramolecular ether (anhydro) bridge between the 3' and 5' hydroxyl groups of the ribose moiety (Fig. 1). This structural modification eliminates the 3'-OH group, altering its biochemical reactivity compared to natural thymidine. It serves as a precursor in radiopharmaceutical synthesis, particularly for 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a positron emission tomography (PET) tracer for imaging tumor proliferation .

Properties

IUPAC Name

1-[(1R,3R,5S)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959235
Record name 3',5'-Anhydrothymidine
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38313-48-3
Record name 3′,5′-Anhydrothymidine
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Record name 3',5'-Anhydrothymidine
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Record name 3',5'-Anhydrothymidine
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Record name 3'5'-anhydro thymidine
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Record name 3',5'-ANHYDROTHYMIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the treatment of thymidine with strong bases, such as sodium hydride, to induce the formation of the anhydro structure. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,5’-Anhydrothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Anhydrothymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced nucleoside analogues.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’,5’-Anhydrothymidine, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Nucleoside Analogues
3'5'AT serves as a precursor in the synthesis of various nucleoside analogues. Its unique structure allows chemists to explore new pathways in nucleoside chemistry, leading to the development of compounds with enhanced biological activities.

Synthesis Methods
The synthesis of 3'5'AT typically involves dehydration reactions using reagents like phosphorus oxychloride or acetic anhydride to remove hydroxyl groups from thymidine. This process is followed by purification techniques such as chromatography to yield high-purity products suitable for research applications.

Synthesis Method Reagents Used Outcome
Dehydration ReactionPhosphorus OxychlorideProduction of 3',5'-Anhydrothymidine
ChromatographyVarious solventsPurification of synthesized compound

Antiviral Activity

3'5'AT has demonstrated significant antiviral properties, particularly against retroviruses such as HIV and herpes simplex virus (HSV). The compound inhibits viral replication by interfering with reverse transcriptase activity, making it a potential candidate for antiviral therapies.

Case Study: Antiviral Efficacy Against HSV
In vitro studies have shown that 3'5'AT effectively inhibits HSV replication, with an IC50 value in the low micromolar range. This indicates potent antiviral activity and highlights its potential use in clinical settings for treating viral infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It exhibits inhibitory effects on the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Effects on Breast Cancer Cells
In studies involving MCF-7 breast cancer cells, treatment with 3'5'AT resulted in a significant reduction in cell viability, with an ED50 value of approximately 10 µM. The mechanism involves:

  • Induction of Apoptosis: Triggering programmed cell death pathways.
  • Cell Cycle Arrest: Halting progression at specific checkpoints.
Cell Line ED50 (µM) Mechanism Reference
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

Industrial Applications

In addition to its laboratory applications, 3'5'AT is valuable in industrial settings for developing new pharmaceuticals. Its ability to serve as a building block for complex organic molecules facilitates advancements in drug design and biotechnology.

Mechanism of Action

The mechanism of action of 3’,5’-Anhydrothymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The absence of hydroxyl groups at the 3’ and 5’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property is particularly useful in antiviral research, where the compound can inhibit viral replication by terminating the elongation of viral nucleic acids.

Comparison with Similar Compounds

2,3'-Anhydrothymidine Derivatives

These analogs feature an anhydro bridge between the 2' and 3' positions (Fig. 2). Key examples include:

  • 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) : Used in nucleophilic fluorination for [¹⁸F]FLT synthesis. Its reaction with triethylammonium tetrazolide in DMF follows second-order kinetics (ΔH‡ = 80 kJ/mol, ΔS‡ = -116 J·mol⁻¹·K⁻¹), indicative of an SN2 mechanism at C3' .
  • 5-O-Trityl-2,3'-anhydrothymidine : A stabilized derivative with a trityl protecting group (CAS 25442-42-6), offering enhanced solubility (>99% purity) and utility in pharmaceutical research and organic synthesis .

Key Differences :

  • Reactivity : The 2,3'-anhydro bridge facilitates nucleophilic attack at C3', whereas the 3',5'-anhydro bridge in 3',5'-Anhydrothymidine restricts reactivity to the 3' position, influencing fluorination efficiency .
  • Applications : 2,3'-Anhydrothymidine derivatives are preferred in [¹⁸F]FLT radiosynthesis due to higher radiochemical yields (up to 40%) compared to this compound-based precursors .

5'-Modified Thymidine Analogs

  • 3'-Glycinyl-3-(5-{o-carboran-1-yl}pentan-1-yl)thymidine (Compound 14) : Features a boron-rich carborane group, enhancing aqueous solubility (logP = -1.2) compared to this compound (logP = 0.8). This modification is explored for boron neutron capture therapy .
  • 5'-O-(4,4'-Dimethoxytriphenylmethyl)-2,3'-anhydrothymidine (DMTThy) : A protected precursor for [¹⁸F]FLT, enabling simplified purification via alumina cartridges (95% radiochemical purity) but requiring higher synthesis temperatures than BAThy .

Key Differences :

  • Solubility: Amino acid ester prodrugs (e.g., Compound 14) exhibit superior hydrophilicity due to charged glycine or glutamic acid moieties, unlike the hydrophobic this compound .
  • Synthetic Utility : DMTThy’s dimethoxytrityl group simplifies purification but reduces reaction efficiency compared to benzoyl-protected analogs .

Cyclic Phosphate Derivatives

  • Thymidine 3',5'-cyclic monophosphate (cTMP): A cyclic nucleotide (C₁₀H₁₂N₂O₇PNa, MW 326.18) with a phosphate bridge between 3' and 5' positions. Unlike this compound, cTMP participates in intracellular signaling but shares similar steric constraints .

Key Differences :

  • Functionality : The phosphate group in cTMP enables binding to protein kinases, while the anhydro bridge in this compound renders it metabolically inert, favoring its use as a synthetic intermediate .

Structural and Kinetic Data Comparison

Compound Molecular Formula Molecular Weight Key Reactivity/Application Reference
This compound C₁₀H₁₂N₂O₄ 224.21 [¹⁸F]FLT precursor; limited nucleophilic sites
5'-O-Benzoyl-2,3'-anhydrothymidine C₁₇H₁₈N₂O₆S 378.39 SN2 fluorination at C3'; high radiochemical yield
5-O-Trityl-2,3'-anhydrothymidine C₂₈H₂₈N₂O₄ 456.53 Pharmaceutical intermediate; >99% purity
Thymidine 3',5'-cyclic monophosphate C₁₀H₁₂N₂O₇PNa 326.18 Intracellular signaling; enzymatic hydrolysis

Biological Activity

3',5'-Anhydrothymidine (3'5'AT) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from thymidine, where the ribose sugar's hydroxyl groups at the 2' and 3' positions are removed, resulting in a unique structural configuration. The synthesis of 3'5'AT typically involves the following steps:

  • Starting Material : Thymidine is used as the precursor.
  • Dehydration Reaction : The hydroxyl groups at the 2' and 3' positions are removed through dehydration, often using reagents such as phosphorus oxychloride or acetic anhydride.
  • Purification : The product is purified using chromatographic techniques to obtain pure this compound.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against retroviruses such as HIV. It acts as an inhibitor of viral replication by interfering with reverse transcriptase activity. In vitro studies have demonstrated that 3'5'AT can inhibit HIV-1 replication effectively, making it a candidate for further development in antiviral therapies .

Anticancer Properties

The compound has also shown promise in cancer research. Its mechanism involves the inhibition of DNA synthesis in rapidly dividing cells. In various cancer cell lines, including those derived from breast and colon cancers, 3'5'AT has been observed to induce apoptosis and inhibit cell proliferation .

The biological activity of this compound can be attributed to its ability to mimic natural nucleosides, thereby incorporating into DNA during replication. This incorporation leads to chain termination due to the absence of necessary hydroxyl groups for further elongation. Additionally, it may inhibit key enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

StudyFindings
Rasey et al. (2000)Demonstrated that this compound significantly inhibited the growth of A549 human lung carcinoma cells when combined with other chemotherapeutic agents .
Buck et al. (2018)Found that this compound enhanced the efficacy of radiotherapy in colorectal cancer models by sensitizing cells to radiation .
Recent Clinical TrialsOngoing trials are assessing the safety and efficacy of this compound in combination therapies for advanced cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',5'-Anhydrothymidine
Reactant of Route 2
Reactant of Route 2
3',5'-Anhydrothymidine

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